5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide
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Overview
Description
5-(3-Methoxyphenyl)-2-azabicyclo[321]octane;hydrobromide is a chemical compound that belongs to the class of azabicyclo compounds It is characterized by a bicyclic structure with a methoxyphenyl group attached to one of the rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the methoxyphenyl group. One common method involves the use of cycloaddition reactions to construct the bicyclic framework. For instance, a [3+2] intramolecular cycloaddition can be employed to form the azabicyclo[3.2.1]octane ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride
Uniqueness
5-(3-Methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other azabicyclo compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
61321-03-7 |
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Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-16-13-4-2-3-11(9-13)14-6-5-12(10-14)15-8-7-14;/h2-4,9,12,15H,5-8,10H2,1H3;1H |
InChI Key |
JQTIQFLMKGEHCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C23CCC(C2)NCC3.Br |
Origin of Product |
United States |
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